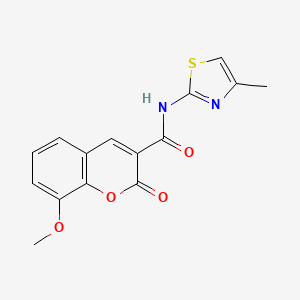

![molecular formula C27H25N7O2 B2381850 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 920185-67-7](/img/structure/B2381850.png)

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine family . These compounds have been reported to inhibit replication of certain viruses in the low micromolar range with no toxicity to the host cells . They have also been found to moderately inhibit LSD1 activity .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,5-d]pyrimidines involves the condensation of highly reactive chloromethyloxadiazoles with ethylenediamines . The reaction provides evidence for a novel activation mechanism for electron-deficient chloromethyloxadiazoles .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with that of purines . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The compound has been found to inhibit LSD1 activity, as well as increase the expression of H3K4me2 at the cellular level . It also showed good selectivity against MAO-A/-B, and a panel of kinases such as CDK and BTK .Physical And Chemical Properties Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is a stable compound and is difficult to cleave . It acts as isosteres of amide, ester, and carboxylic acid .Applications De Recherche Scientifique

Energetic Materials

The compound’s structure is similar to that of [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials . These materials are synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Antitumor Activities

A series of novel 1,2,3-triazolo [4,5-d]pyrimidine derivatives, which the compound is a part of, were synthesized and evaluated for their antitumor activities against five human cancer cell lines .

LSD1 Inhibitors

The [1,2,3]triazolo [4,5-d]pyrimidine scaffold, which is a part of the compound, can be used as the template for designing new LSD1 inhibitors . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .

Pharmacological Activities

The compound’s structure is similar to that of 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine . These compounds have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Drug Design and Discovery

The structure–activity relationship of biologically important 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, is focused on . In silico pharmacokinetic and molecular modeling studies have also been summarized .

Anti-proliferation Effect Prediction

The study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as triazolopyrimidine analogues, have been reported to inhibit the stress response of general control nonderepressible 2 kinase (gcn2) . GCN2 is a protein kinase that plays a crucial role in the cellular response to amino acid starvation, UV irradiation, and protein folding stress .

Mode of Action

It can be inferred from related studies that triazolopyrimidine derivatives may interact with their targets (such as gcn2) by binding to the active site, thereby inhibiting the function of the target . This interaction can lead to changes in cellular processes, such as the stress response.

Biochemical Pathways

The inhibition of gcn2 can affect the integrated stress response (isr) pathway . The ISR pathway is a cellular stress response pathway activated by various stress conditions, including amino acid starvation, UV irradiation, and protein folding stress .

Result of Action

The inhibition of gcn2 and the subsequent effect on the isr pathway can potentially lead to a decrease in protein synthesis and cell growth, thereby affecting the survival of cells under stress conditions .

Propriétés

IUPAC Name |

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N7O2/c1-2-36-21-12-10-20(11-13-21)34-26-24(30-31-34)25(28-18-29-26)32-14-16-33(17-15-32)27(35)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,18H,2,14-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYKBVTUHPVIJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

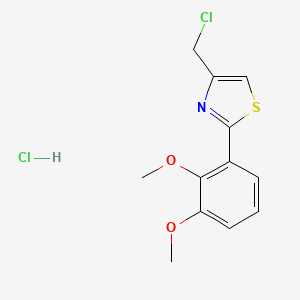

![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2381767.png)

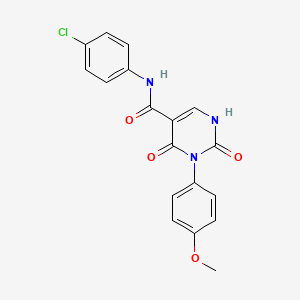

![3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2381768.png)

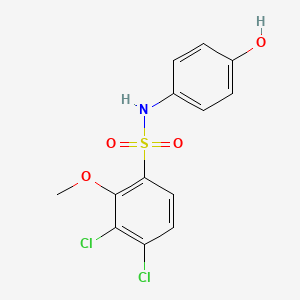

![6-Tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2381769.png)

![1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone](/img/structure/B2381770.png)

![2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2381775.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2381777.png)

![2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2381780.png)

![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2381788.png)

![N-(3,4-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2381789.png)

![5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2381790.png)